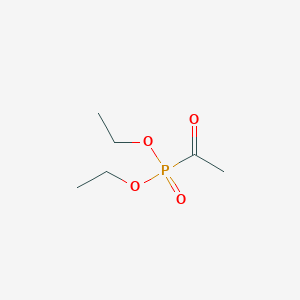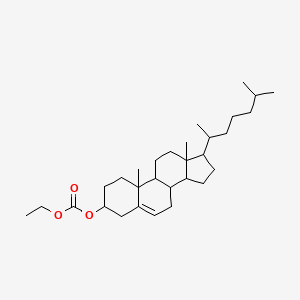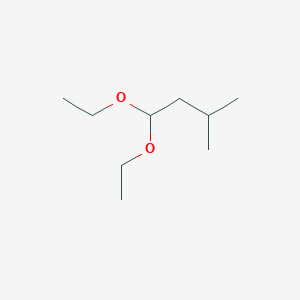
二十六烷基醚
描述
Dihexadecyl ether (DHE) is a lipophilic alkyl ether with a long hydrocarbon chain of 16 carbons, commonly used as a solvent for chemical and biochemical reactions. It is a non-polar compound with a low vapor pressure, which makes it an ideal choice for a wide range of laboratory experiments. It has a low toxicity and is non-flammable, making it a safe choice for laboratory use. DHE is also used for its ability to solubilize a wide range of compounds, including lipids, proteins, and nucleic acids.
科学研究应用
合成和化学性质
- 二十六烷基醚已被合成并研究其化学性质。例如,已经报道了甘油 1,3-二十六烷基醚(二十六烷基醚的一种特定形式)的合成,强调了适用于其他二取代甘油的方法 (Damico、Callahan 和 Mattson,1967 年)。
在表面活性剂中的应用
- 二十六烷基二苯基醚二磺酸盐(二十六烷基醚的一种变体)已被合成,并研究了其在水溶液中的聚集行为。这包括球形胶束、蠕虫状胶束和支链蠕虫网络的形成,表明在表面活性剂技术中具有潜在应用 (Jiao、Liu、Wang、Wang 和 Niu,2016 年)。
在扫描隧道显微镜中的应用
- 具有自组装单层的改性金尖端用于二十六烷基醚的扫描隧道显微镜 (STM) 观察,展示了其在增强 STM 识别特定官能团的能力中的应用 (Nishino、Bühlmann、Ito 和 Umezawa,2001 年)。
与氮杂冠醚的相互作用
- 脂肪酸在气水界面稳定氮杂冠醚的研究涉及部分氘代的二十六烷基-二氮杂-18-冠-6 醚,表明其在理解混合单层的稳定性中的作用,这对于通过渗透液体膜中的界面传输金属离子至关重要 (Zarbakhsh、Campana、Webster 和 Wojciechowski,2010 年)。
仿生大分子化学
- 二十六烷基醚已被纳入仿生研究中。例如,在基于包含共面堆叠冠醚环的聚合物的人工离子通道的设计和合成中,已经研究了包含这些结构的二十六烷基磷酸盐囊泡用于钴离子传输 (Roks 和 Nolte,1992 年)。
作用机制
Target of Action
Dihexadecyl ether, also known as Hexadecyl ether, is a synthetic cationic lipid . It forms complexes, known as lipoplexes, with polyanionic DNA . These lipoplexes are widely used constituents of nonviral gene carriers . Therefore, the primary targets of Dihexadecyl ether are the polyanionic DNA molecules in the cell.
Mode of Action
Dihexadecyl ether interacts with its targets, the polyanionic DNA molecules, by forming lipoplexes . The formation of these lipoplexes is facilitated by the ether links in the Dihexadecyl ether, which generally render better transfection efficiency . This interaction results in the delivery of the DNA molecules to the target cells, thereby facilitating gene transfection.
Biochemical Pathways
The most common reaction of ethers like Dihexadecyl ether is the cleavage of the C–O bond by using strong acids . This cleavage can occur as part of an S N 2, S N 1, or E1 reaction mechanism . .
Result of Action
The primary result of Dihexadecyl ether’s action is the delivery of DNA molecules to target cells, facilitating gene transfection . This is particularly useful in gene therapy, where the goal is to introduce, remove, or change the genetic material within a patient’s cells to treat or prevent disease.
Action Environment
The action, efficacy, and stability of Dihexadecyl ether can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in the ether . .
属性
IUPAC Name |
1-hexadecoxyhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJDKXCCYFOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194067 | |
| Record name | Dicetyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4113-12-6 | |
| Record name | Hexadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4113-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicetyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004113126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dicetyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexadecyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICETYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ3TC4IWYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dihexadecyl ether?
A1: Dihexadecyl ether has the molecular formula C32H66O and a molecular weight of 466.92 g/mol.
Q2: What spectroscopic data is available for dihexadecyl ether?
A2: While the provided research does not extensively detail specific spectroscopic data, infrared spectroscopy has been utilized to characterize dihexadecyl ether. [] This technique provides information about the functional groups present in the molecule, particularly the characteristic C-O-C stretching vibrations of the ether linkage.
Q3: How does the structure of dihexadecyl ether influence its monolayer formation on surfaces like graphite?
A3: Studies using Scanning Tunneling Microscopy (STM) reveal that dihexadecyl ether molecules tend to align themselves at approximately 65° relative to the lamellar axes of highly ordered pyrolytic graphite surfaces. [] This contrasts with the perpendicular orientation observed for alkane molecules on the same surface. This difference in orientation highlights the influence of the ether oxygen atom on the molecule's packing behavior. Interestingly, pre-existing alkane monolayers can act as templates, forcing subsequently deposited dihexadecyl ether molecules to adopt the alkane's perpendicular orientation. [] This behavior suggests a stronger templating effect of alkanes over ethers in this context.
Q4: How does dihexadecyl ether interact with other molecules in mixed systems, and what are the implications for material properties?
A4: Research shows that dihexadecyl ether can be incorporated into systems containing other molecules, such as oils or surfactants, leading to changes in phase behavior and material properties. For example, in mixtures with nonionic surfactants like hexaethylene glycol n-hexadecyl ether (C16EO6) and water, the addition of dihexadecyl ether, classified as a "swelling" oil, primarily affects the alkyl chain regions of the mesophase structures. [] This influences the volume of the alkyl chain region and the rigidity of the interfacial region, ultimately impacting phase stability and transitions.
Q5: How does the presence of dihexadecyl ether influence the crystallization behavior of other compounds?
A5: Research indicates that dihexadecyl ether can influence the crystallization of other compounds, particularly in the context of biomineralization. For instance, studies on calcium oxalate crystallization, a process relevant to kidney stone formation, show that dihexadecyl ether can stimulate the nucleation and initial crystal growth of calcium oxalate monohydrate (COM). [] This effect is attributed to the potential of dihexadecyl ether to provide active centers for heterogeneous nucleation.
Q6: What are the applications of dihexadecyl ether in drug delivery systems?
A6: Dihexadecyl ether serves as a valuable component in liposome formulations for drug delivery. For instance, it acts as a radioactive marker in liposomes encapsulating the paclitaxel prodrug, Propac 7. [] By incorporating radiolabeled dihexadecyl ether, researchers can track the biodistribution and pharmacokinetics of the nanoparticles.
Q7: How is dihexadecyl ether used to study biological processes?
A7: Researchers utilize radiolabeled dihexadecyl ether ([3H]-CHE) to study endocytosis, a fundamental cellular process. [] By incorporating [3H]-CHE into liposomes composed of phosphatidylserine (PS), researchers can quantify the uptake of these liposomes by macrophages, providing insights into the mechanisms of PS recognition and internalization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















